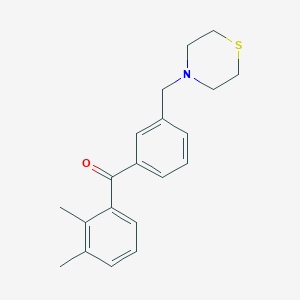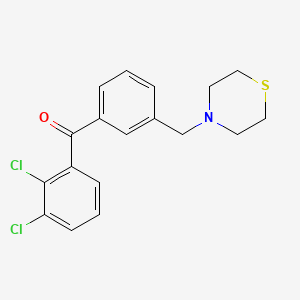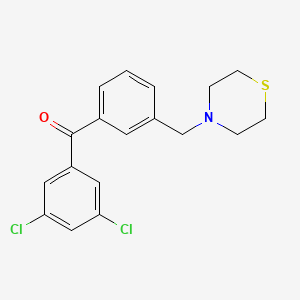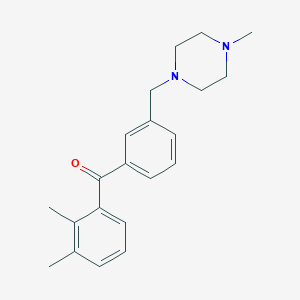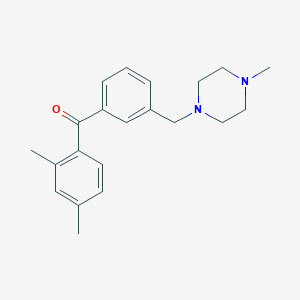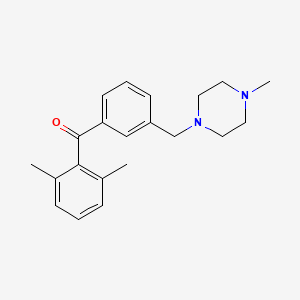
3-(2,4-Dimethylphenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Paper details a regioselective synthesis method for 3,4-dimethylpenta-1,3-diene, which is a compound with a similar structure to the target compound. The synthesis involves a condensation reaction followed by a Wittig reaction, yielding the desired diene. This method could potentially be adapted for the synthesis of "3-(2,4-Dimethylphenyl)-1-propene" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a related compound, 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene, is discussed in paper . The crystal structure was determined using X-ray crystallography, revealing an exact C2 symmetry. Although the target compound is not a tetraaza analogue, the techniques and analysis could be relevant for determining its molecular structure.
Chemical Reactions Analysis
Paper explores the electrochemical preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene and its subsequent reactions. This study provides insights into the types of reactions that vinyl compounds can undergo, which may be applicable to "3-(2,4-Dimethylphenyl)-1-propene" due to the presence of a vinyl group in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "3-(2,4-Dimethylphenyl)-1-propene" are not directly discussed in the provided papers. However, paper describes the synthesis and solid-state structures of dimethyl bithiophenedicarboxylates, which could offer comparative data on how substituents on aromatic rings influence physical properties. Additionally, paper discusses the synthesis of a polyphenylene oxide derivative, which includes dimethylphenol units, potentially offering insights into the reactivity and properties of the dimethylphenyl group.
Wissenschaftliche Forschungsanwendungen
Catalytic Dimerization Reactions :
- Propene can be catalytically dimerized to 2,3-dimethylbutene using nickel complexes. This reaction shows high rates of dimerization and significant selectivity under certain conditions (Eberhardt & Griffin, 1970).
- Organoimido tungsten complexes catalyze the dimerization of propene and ethene, leading primarily to the formation of 2,3-dimethylbutenes (Olivier & Laurent-Gérot, 1999).
Molecular Complex Studies :
- Studies on molecular complexes involving 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol and related compounds offer insights into hydrogen-bonded ring structures (Toda, Tanaka, & Mak, 1985).
Development of Catalysts :
- Selective dimerization of 1,3-butadiene to 1,3,7-octatriene has been achieved through modification of palladium carbene catalysts (Harkal et al., 2005).
- Rhenium-catalyzed deoxydehydration reactions on 1,2-propanediol are noteworthy for their innovative approach to propene production (Scioli et al., 2020).
Complex Formation and Crystal Structures :
- The study of nonsymmetric palladium complexes with partly fluorinated bisphosphine ligands emphasizes the correlation between ligand properties and the activity of catalysts in propene/CO copolymerization (Meier et al., 2003).
Ethene Conversion and Polymerization :
- A one-step conversion of ethene to propene using nickel ion-loaded mesoporous silica demonstrates a significant advance in petroleum chemistry (Iwamoto, 2011).
Olefin Oligomerization and Polymerization :
- Reactions of alkenes on lanthana catalysts reveal insights into the self-poisoning phenomena and the role of allylic species in alkene hydrogenation (Bird, Kemball, & Leach, 1987).
- Propene/ethylene-[1-13C] copolymerization has been used to investigate catalyst regioselectivity in the production of isotactic polypropylene (Busico et al., 2004).
Synthesis of Organoselenium Compounds :
- The synthesis of unsaturated organoselenium compounds via the reaction of organic diselenides with 2,3-dichloro-1-propene offers an innovative approach in organoselenium chemistry (Levanova et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dimethyl-1-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-4-5-11-7-6-9(2)8-10(11)3/h4,6-8H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJBMHANWJCVFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633478 |
Source


|
| Record name | 2,4-Dimethyl-1-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)-1-propene | |
CAS RN |
3840-33-3 |
Source


|
| Record name | 2,4-Dimethyl-1-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone](/img/structure/B1359625.png)
![2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359626.png)
![2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359627.png)
![2,3-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359630.png)
![2,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359631.png)
![3,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359632.png)
![3,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359633.png)
![Ethyl 6-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-6-oxohexanoate](/img/structure/B1359635.png)
